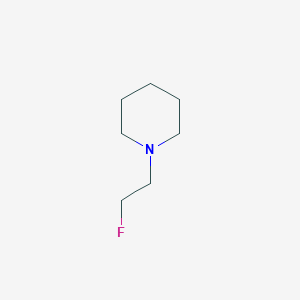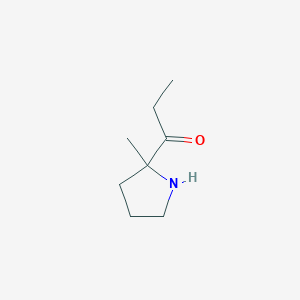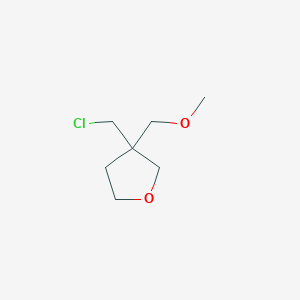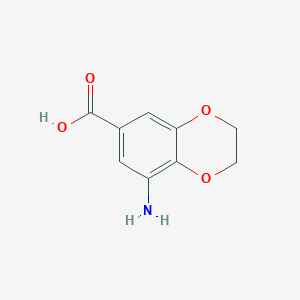
1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring and a methylamino group attached to the ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one can be synthesized through a multi-step process involving the bromination of furan, followed by the introduction of the ethanone and methylamino groups. The typical synthetic route involves:
Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromofuran.
Formation of Ethanone Derivative: 3-Bromofuran is then reacted with an appropriate reagent, such as acetyl chloride, to introduce the ethanone group, forming 3-bromo-2-furyl ethanone.
Introduction of Methylamino Group: Finally, the 3-bromo-2-furyl ethanone is reacted with methylamine under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route as described above but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and methylamino group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Chlorofuran-2-yl)-2-(methylamino)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromothiophene-2-yl)-2-(methylamino)ethan-1-one: Similar structure but with a thiophene ring instead of furan.
1-(3-Bromofuran-2-yl)-2-(ethylamino)ethan-1-one: Similar structure but with an ethylamino group instead of methylamino.
Uniqueness: this compound is unique due to the specific combination of the bromine atom, furan ring, and methylamino group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8BrNO2 |
|---|---|
Molekulargewicht |
218.05 g/mol |
IUPAC-Name |
1-(3-bromofuran-2-yl)-2-(methylamino)ethanone |
InChI |
InChI=1S/C7H8BrNO2/c1-9-4-6(10)7-5(8)2-3-11-7/h2-3,9H,4H2,1H3 |
InChI-Schlüssel |
OWCKXMOWYLFMHA-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC(=O)C1=C(C=CO1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
![2-Chloro-1-[2,5-dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrol-3-yl]ethanone](/img/structure/B13172816.png)


![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)



![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13172852.png)


![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
